1-Azabicyclo[3.2.1]octan-5-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H14N2 |
|---|---|
Molecular Weight |
126.20 g/mol |
IUPAC Name |
1-azabicyclo[3.2.1]octan-5-amine |
InChI |
InChI=1S/C7H14N2/c8-7-2-1-4-9(6-7)5-3-7/h1-6,8H2 |
InChI Key |
YTPKQQNPBLHPPM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCN(C1)C2)N |
Origin of Product |
United States |
Structural Characterization and Conformational Analysis of 1 Azabicyclo 3.2.1 Octan 5 Amine and Analogues
Spectroscopic Analysis for Structural Elucidation
Spectroscopic methods are indispensable tools for elucidating the complex structures of azabicyclic compounds. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and vibrational and electronic absorption spectroscopy provide detailed information on the connectivity, molecular weight, and functional groups within the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Azabicyclo[3.2.1]octane Structural Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure and stereochemistry of azabicyclo[3.2.1]octane derivatives. rsc.org By analyzing the chemical shifts and coupling constants in both ¹H and ¹³C NMR spectra, the precise arrangement of atoms within the bicyclic framework can be established. rsc.orgnih.gov
In ¹H NMR spectra of azabicyclo[3.2.1]octane systems, the bridgehead protons typically exhibit distinct chemical shifts. For instance, in a series of 2-carbomethoxy-3-(4-heteroaryl)-8-oxa-[3.2.1]octene systems, the H1 proton appears as a doublet between δ 4.97-5.01 ppm, while the H5 proton is observed as a multiplet around δ 4.65-4.68 ppm. nih.gov The protons on the carbon bridge also show characteristic signals, with H4β appearing as a double doublet (δ 2.98-3.09 ppm) and H4α as a doublet (δ 2.08-2.18 ppm). nih.gov The analysis of vicinal ³J(CH-NH) coupling constants can be particularly useful in determining the cis or trans fusion of the B-C rings in related bridgehead amine salts, as these constants exhibit a Karplus-like dependence on the dihedral angle. caltech.edu
Table 1: Representative ¹H NMR Chemical Shifts for Azabicyclo[3.2.1]octane Analogues
| Proton | Chemical Shift (ppm) Range | Multiplicity | Reference |
|---|---|---|---|
| H1 | 4.97 - 5.03 | d | nih.gov |
| H5 | 4.65 - 4.68 | m | nih.gov |
| H4β | 2.98 - 3.09 | dd | nih.gov |
| H4α | 2.08 - 2.18 | d | nih.gov |
Note: Chemical shifts are dependent on the specific substituents and solvent used.
Mass Spectrometry for Molecular Identification and Fragmentation Analysis
Mass spectrometry is a crucial analytical technique for determining the molecular weight and investigating the fragmentation patterns of 1-azabicyclo[3.2.1]octan-5-amine and its analogues. The presence of a nitrogen atom in these compounds is often indicated by the "nitrogen rule," which states that a molecule with an odd number of nitrogen atoms will have an odd molecular weight. jove.compressbooks.pub
Electron ionization (EI) mass spectrometry of cyclic amines typically produces a discernible molecular ion peak (M+•), although its intensity can be weak for acyclic aliphatic amines. jove.comfuture4200.com A prominent fragmentation pathway for cyclic amines is the loss of a hydrogen atom from the α-carbon, resulting in a significant [M-1]+ peak. whitman.edu The fragmentation of the bicyclic ring system often involves the cleavage of the β-bond, leading to the formation of stable iminium ions. libretexts.org For instance, in the mass spectrum of N-ethylpropylamine, peaks at m/z 58 and 72 correspond to the two possible modes of α-cleavage. pressbooks.pub The base peak in the mass spectra of most amines results from the cleavage of the β-bond, with a preference for the loss of the largest alkyl group. whitman.edu
In some cases, rearrangement reactions can lead to the formation of characteristic fragment ions. For example, the peak at m/z 30 in the mass spectra of some amines can be attributed to a primary immonium ion formed through a rearrangement. future4200.com The analysis of these fragmentation patterns provides valuable structural information, complementing the data obtained from other spectroscopic techniques. google.com
Table 2: Common Mass Spectral Fragments for Cyclic Amines
| m/z Value | Ion | Fragmentation Process | Reference |
|---|---|---|---|
| M+• | Molecular Ion | Ionization of the molecule | future4200.com |
| [M-1]+ | Loss of a hydrogen radical from the α-carbon | whitman.edu | |
| 30 | [CH₂=NH₂]⁺ | α-cleavage in primary amines or rearrangement | future4200.comwhitman.edu |
| Varies | Iminium Ions | α-cleavage of the C-C bond nearest the nitrogen | pressbooks.publibretexts.org |
Vibrational Spectroscopy (FTIR) and Electronic Absorption Spectroscopy (UV-Vis)
Vibrational and electronic absorption spectroscopy provide further insights into the molecular structure of this compound and its analogues. Fourier-transform infrared (FTIR) spectroscopy is used to identify the characteristic vibrational frequencies of functional groups, while ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule.
UV-Vis spectroscopy is employed to study the electronic transitions in these molecules. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorption (λmax) is characteristic of the chromophores present in the molecule. nih.govdntb.gov.ua For example, the UV-Vis profile of a plant extract containing alkaloids showed absorption bands indicating the presence of these compounds. nih.govdntb.gov.ua While the azabicyclo[3.2.1]octane core itself does not have strong UV absorption, the presence of aromatic or other chromophoric substituents will give rise to characteristic absorption bands. researchgate.net
Table 3: Typical Vibrational Frequencies for Amine-Containing Compounds
| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) | Reference |
|---|---|---|---|
| N-H | Stretch (primary amine) | 3300 - 3500 | nih.gov |
| C-N | Stretch | 1000 - 1350 | nist.govnist.gov |
| C-H | Stretch | 2850 - 3000 | scielo.org.za |
| C-H | Bend | 1350 - 1480 | nih.gov |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a powerful technique that provides precise information about the three-dimensional arrangement of atoms in the solid state. This method allows for the unambiguous determination of bond lengths, bond angles, and the absolute stereochemistry of chiral centers within the 1-azabicyclo[3.2.1]octane framework. acs.orgnih.gov
The crystal structure of a molecule reveals its conformation in the solid state, which can be correlated with data from solution-state studies like NMR. caltech.edu For example, X-ray diffraction studies on the HBr salt of a tricyclic isoquinoline (B145761) confirmed a trans B-C ring fusion, which was initially observed as an unstable form in solution. caltech.edu In another instance, the crystal structure of (2R)-8-benzyl-2-[(S)-hydroxy(phenyl)methyl]-8-azabicyclo[3.2.1]octan-3-one was determined, revealing an intramolecular hydrogen bond between the hydroxyl group and the heterocyclic nitrogen atom. iucr.org
X-ray crystallography has been instrumental in characterizing various derivatives of the azabicyclo[3.2.1]octane system. It has been used to confirm the structure of bridged bicyclic peptides, showing they form rigid globular scaffolds. nih.gov Furthermore, the technique was essential in elucidating the structure of an unexpected aza-bicyclo[3.2.2]nonane rearrangement product that formed during the synthesis of tropane (B1204802) analogs. rti.org The detailed structural information obtained from X-ray crystallography is invaluable for understanding structure-activity relationships. nih.gov
Conformational Analysis of Azabicyclo[3.2.1]octane Frameworks
The bicyclic nature of the azabicyclo[3.2.1]octane system imposes significant conformational constraints, leading to a limited number of stable conformations. vulcanchem.com Understanding these preferred conformations is crucial for predicting the molecule's reactivity and its interaction with biological targets.
Investigation of Bridged Bicyclic Ring System Conformations
The conformational preferences of the azabicyclo[3.2.1]octane framework are typically investigated using a combination of NMR spectroscopy and computational methods. The piperidine (B6355638) ring within the tropane skeleton, a related 8-azabicyclo[3.2.1]octane system, generally adopts a chair conformation. rsc.org However, the presence of substituents can cause considerable deformation of this ring. rsc.org
In a study of 3-methyl-3-azabicyclo[3.2.1]octan-8-ols, both α and β-esters were proposed to have a chair-envelope conformation for the bicyclic moiety in solution, with the N-methyl group in an equatorial position. researchgate.net The chair conformation of the piperidine ring was found to be puckered at C8 in the α-epimers and flattened at N3 in the β-epimers. researchgate.net
Stereochemical Preferences and N-Invertomer Stereochemistry
The conformational landscape of the azabicyclo[3.2.1]octane system is primarily defined by the puckering of its constituent rings and the orientation of substituents, particularly on the nitrogen atom. The six-membered piperidine ring typically adopts a chair or a distorted chair conformation, while the five-membered pyrrolidine (B122466) ring is often found in an envelope conformation. researchgate.net For instance, studies on N-substituted 8-azabicyclo[3.2.1]octan-3-ones using 1H and 13C NMR spectroscopy revealed that the piperidone ring adopts a distorted chair conformation, puckered at the bridgehead nitrogen (N-8), while the pyrrolidine ring exists as a flattened N-8 envelope. researchgate.net Similarly, 3-methyl-3-azabicyclo[3.2.1]octan-8-one was found to adopt a chair-envelope conformation in a CDCl3 solution. researchgate.net
A key aspect of the stereochemistry of N-substituted azabicycles is the phenomenon of nitrogen inversion, which leads to the existence of N-invertomers. For analogues like N-substituted tropinones (8-methyl-8-azabicyclo[3.2.1]octan-3-one), the substituent on the nitrogen can exist in either an axial or an equatorial position with respect to the piperidine ring. researchgate.netacademie-sciences.fr The equilibrium between these two invertomers is dynamic and can be influenced by several factors, including the steric bulk of the N-substituent and the polarity of the solvent. academie-sciences.fr
Computational and NMR studies have shown that in nonpolar solvents like CDCl3, there is often a preference for the N-substituent to be in the axial position. academie-sciences.fr However, in polar solvents, a preference for the equatorial N-invertomer is frequently observed. academie-sciences.fr For example, the equatorial-to-axial invertomer ratio for deuterotropinone deuterochloride in D2O was determined to be 4.2. academie-sciences.fr This solvent-dependent preference is crucial as it can affect the molecule's reactivity and its interaction with biological targets in aqueous environments. academie-sciences.fr
The stereochemistry of substituents on the carbon framework also plays a decisive role. The distinction between endo and exo isomers is particularly significant. In the development of NAAA inhibitors based on a pyrazole (B372694) azabicyclo[3.2.1]octane scaffold, the stereochemistry at position 3 was critical. nih.govacs.org The endo-isomer (20) demonstrated submicromolar inhibitory activity, whereas the corresponding exo-diastereoisomer (21) was completely inactive, highlighting the importance of precise spatial orientation for biological function. nih.govacs.org
| Compound (N-Substituent) | Solvent | Equatorial/Axial Ratio | Method |
|---|---|---|---|
| N-Methyl (Tropinone) | Gas Phase | 2:1 | Computational/Spectroscopic |
| N-Methyl (Deuterated) | D₂O | 4.2 | NMR |
| N-Benzyl | - | Equatorial (Solid State) | X-ray Diffraction |
| General N-Substituted Tropinones | CDCl₃ | Axial or Slight Axial Preference | NMR |
Impact of Substituents on Conformational Stability
Substituents on both the nitrogen and the carbon skeleton of the azabicyclo[3.2.1]octane ring system can significantly influence its conformational stability and preferences. These effects are crucial as they modulate the three-dimensional shape of the molecule, which in turn affects its physicochemical properties and biological activity.
Density Functional Theory (DFT) investigations on 3-azabicyclo[3.2.1]octane amines have provided insight into the relative stability of chair-like versus boat-like conformations of the piperidine ring. montclair.edu The calculations showed that for the unsubstituted [3.2.1] templates, the chair-like conformation is energetically preferred. montclair.edu The nature of the substituent on the nitrogen atom can alter the potential energy surface. For example, adding a t-butyl carbamate (B1207046) to the primary amine or a t-butyl group to the secondary amine had very little effect on the conformational preference, with the chair-like structure remaining the most stable. montclair.edu In contrast, a phenyl substituent on the nitrogen was found to remove the energy barrier between the chair- and boat-like orientations, making both conformations more accessible. montclair.edu
The impact of N-substituents also extends to the N-invertomer equilibrium. In studies of tropinone analogues, the enantioselectivity of certain reactions was found to be affected by the configurational preference of the N-substituents, demonstrating that the size and electronics of the substituent dictate the axial/equatorial balance. academie-sciences.fr
Substituents on the carbon framework can also impart significant conformational effects. The introduction of various functionalities can favor specific arrangements to minimize steric hindrance or to establish stabilizing intramolecular interactions. In the development of pyrazole azabicyclo[3.2.1]octane-based enzyme inhibitors, a systematic exploration of substituents on the pyrazole moiety revealed that both the size and electronic properties of the substituents had a significant impact on potency. nih.gov While extending the length of an alkyl group was generally tolerated, the introduction of polar groups had varied effects; a 4-cyano group was detrimental to activity, whereas 4-fluoro and 4-methoxy groups were tolerated. nih.gov These structure-activity relationships underscore how substituents, by influencing the preferred conformation and electronic distribution, ultimately determine the molecule's ability to fit into a specific binding pocket.
| Scaffold | N-Substituent | Lowest Energy Conformation | Key Finding |
|---|---|---|---|
| 3-azabicyclo[3.2.1]octane | None | Chair-like | The chair-like structure is inherently preferred. |
| 3-azabicyclo[3.2.1]octane | t-Butyl | Chair-like | The t-butyl group has no significant effect on the preference. |
| 3-azabicyclo[3.2.1]octane | Phenyl | (No local minimum for boat) | The phenyl group removes the barrier between chair and boat forms. |
Computational Chemistry and Theoretical Studies on 1 Azabicyclo 3.2.1 Octan 5 Amine
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules like 1-Azabicyclo[3.2.1]octan-5-amine. DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms (geometry optimization) and to analyze the distribution of electrons within the molecule (electronic structure).
Geometry Optimization: The process begins by constructing an initial 3D model of the molecule. DFT calculations then iteratively adjust the positions of the atoms to minimize the total electronic energy of the system, converging on the lowest energy, or ground-state, geometry. For derivatives of the azabicyclo[3.2.1]octane core, theoretical calculations are often performed at specific levels of theory, such as B3LYP/LANL2DZ, to investigate and confirm their geometry. researchgate.netresearchgate.net
Electronic Structure Analysis: Once the geometry is optimized, a wealth of information about the molecule's electronic character can be extracted. This includes:
Molecular Orbitals: Visualizing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps in understanding the molecule's reactivity, particularly its behavior as an electron donor or acceptor.
Electron Density Distribution: Mapping the electron density reveals the electron-rich and electron-poor regions of the molecule, which is crucial for predicting sites of nucleophilic or electrophilic attack.
Quantum Chemical Parameters: DFT calculations can yield various descriptors that quantify the electronic properties of the molecule, providing a deeper understanding of its behavior.
In studies of related metal complexes containing the azabicyclo[3.2.1]octane moiety, DFT has been used to analyze geometry and electronic transitions, providing insights that complement experimental spectroscopic data. researchgate.netresearchgate.net
In Silico Conformational Analysis and Molecular Dynamics Simulations
The conformational flexibility of the azabicyclo[3.2.1]octane system, particularly the potential for nitrogen inversion and ring puckering, can significantly influence its interaction with biological targets. academie-sciences.fr In silico conformational analysis and molecular dynamics (MD) simulations are powerful tools used to explore the dynamic behavior of these molecules.
Conformational Analysis: This process involves identifying all possible low-energy conformations of a molecule. For the azabicyclo[3.2.1]octane skeleton, a key feature is the orientation of substituents on the nitrogen atom, which can exist in either an equatorial or axial position. Computational studies on related N-substituted nortropinone and norgranatanone analogues have used DFT to calculate the relative free energies of these invertomers in different environments (gas phase and solution), revealing their equilibrium ratios. academie-sciences.fr For instance, studies on similar bicyclic systems have shown a preference for a chair-envelope or flattened chair-chair conformation depending on the specific structure. researchgate.net
Molecular Dynamics (MD) Simulations: MD simulations provide a time-resolved view of a molecule's motion and conformational changes. By solving Newton's equations of motion for all atoms in the system, MD can simulate how the molecule behaves over time, typically on the nanosecond to microsecond timescale. In the context of ligand-receptor interactions, MD simulations are used to assess the stability of a docked pose. For example, simulations of a related benzyl-substituted 8-azabicyclo[3.2.1]octane derivative confirmed the stability of its complex with a dopamine (B1211576) receptor, showing how the rigid bicyclic structure restricts conformational changes upon binding. smolecule.com
Molecular Docking Studies for Ligand-Enzyme/Receptor Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). This method is crucial for hypothesis-driven drug design, allowing researchers to predict binding affinity and understand the molecular basis of interaction for compounds like this compound.
The process involves placing the ligand into the binding site of the receptor and using a scoring function to evaluate the fitness of numerous possible poses. The results can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-receptor complex.
While specific docking studies on this compound are not widely published, extensive research on related azabicyclo[3.2.1]octane derivatives highlights the utility of this approach.
NAAA Inhibitors: Docking studies were performed on pyrazole (B372694) azabicyclo[3.2.1]octane sulfonamides to understand their interaction with the N-acylethanolamine-hydrolyzing acid amidase (NAAA) active site. nih.govacs.org These studies helped explain how the compounds bind within the enzyme's pocket. nih.gov
Dopamine Receptor Ligands: A benzyl-substituted oxa-azabicyclo[3.2.1]octane showed high binding affinity for the dopamine D3 receptor in docking simulations, with the interaction stabilized by hydrogen bonds and π-π stacking. smolecule.com
Dopamine Transporter Interaction: Docking studies of other derivatives suggested that the azabicyclo core interacts with key residues like Phe326 and Ser422 within the hydrophobic pockets of the dopamine transporter.
Below is a representative data table from docking studies of a related compound, (1R,5S)-8-Benzyl-3-oxa-8-azabicyclo[3.2.1]octane, with various dopamine receptors. smolecule.com
| Receptor | Binding Site | Binding Energy (kcal/mol) | Ligand Efficiency | Key Interactions |
| D1 | Orthosteric | -8.2 | 0.41 | H-bond, π-π stacking |
| D2 | Orthosteric | -7.5 | 0.38 | H-bond, hydrophobic |
| D3 | Orthosteric | -9.1 | 0.46 | H-bond, π-π stacking, salt bridge |
| D4 | Allosteric | -6.8 | 0.34 | Hydrophobic, weak H-bond |
| D5 | Orthosteric | -7.9 | 0.40 | H-bond, π-π stacking |
Predictive Studies of Molecular Reactivity and Stability
Computational methods can predict the chemical reactivity and stability of this compound, offering guidance for synthesis and handling.
Reactivity Prediction: The inherent structural features of the azabicyclo[3.2.1]octane scaffold are key to its reactivity. The bicyclic framework enhances the nucleophilicity of the bridgehead nitrogen compared to simple linear tertiary amines. This is due to the specific geometry that reduces steric hindrance around the nitrogen atom. Computational analysis of the electronic structure (e.g., HOMO/LUMO energies and electrostatic potential maps) can further refine predictions about where and how the molecule will react. Key predicted reactions for this scaffold include:
Nucleophilic Substitution: The nitrogen atom can act as a nucleophile.
Oxidation and Reduction: The amine functionality and the bicyclic core can undergo oxidation or reduction reactions. smolecule.com
Reactivity and Reaction Mechanisms of 1 Azabicyclo 3.2.1 Octan 5 Amine
Nucleophilic Reactivity of the Amino Functionality
The primary amino group at the C5 position is a key site of nucleophilic reactivity, readily participating in reactions with a wide range of electrophiles.
Acylation: The amino group is expected to undergo acylation with acylating agents such as acid chlorides, anhydrides, and activated esters to form the corresponding amides. For instance, in the synthesis of potent mixed vasopressin antagonists, related azabicyclooctane amine headpieces are reacted with biaryl carboxylic acids to form amide bonds, often facilitated by standard peptide coupling reagents. nih.gov Similarly, the acylation of 2-azabicyclo[3.2.1]octan-7-amine derivatives has been reported to yield the corresponding bicyclic amides. rsc.org
Alkylation and Arylation: The nucleophilic character of the amino group also allows for alkylation and arylation reactions. Alkylation can be achieved with alkyl halides or under reductive amination conditions. For example, the alkylation of primary amines on the 2-azabicyclo[3.2.1]octane scaffold has been demonstrated in the synthesis of κ-opioid receptor (KOR) agonists. rsc.org While direct arylation of the amino group can be challenging, it may be accomplished through methods like the Buchwald-Hartwig amination, though specific examples on this scaffold are scarce in the literature.
Substitution Reactions Involving the Azabicyclo[3.2.1]octane Nitrogen
The bridgehead nitrogen of the 1-azabicyclo[3.2.1]octane core, being a tertiary amine, also exhibits characteristic reactivity.
Quaternization: The lone pair of electrons on the bridgehead nitrogen is available for reaction with alkyl halides, leading to the formation of quaternary ammonium (B1175870) salts. This reaction is a general feature of tertiary amines, and derivatives of the related 8-azabicyclo[3.2.1]octane (tropane) and 9-azabicyclo[3.3.1]nonane (granatane) systems are known to undergo quaternization to produce potent neuromuscular blocking agents. nih.gov The quaternization of 2-ethoxycarbonylaminopyridine with phenacyl bromides is a documented reaction, showcasing the general reactivity of such nitrogen centers. ter-arkhiv.ru
N-Oxide Formation: Oxidation of the tertiary bridgehead nitrogen with oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA) is expected to yield the corresponding N-oxide. N-oxides of tropane (B1204802) derivatives are known intermediates and products in various synthetic and metabolic pathways. nih.gov For example, the mCPBA oxidation of a complex azabicyclo[3.3.1]nonane derivative has been reported to lead to the desired nitroxide. rsc.org
Oxidation and Reduction Pathways of the Azabicyclic Core
The carbocyclic framework of the azabicyclic system can undergo oxidation and reduction, although these reactions are less common than the transformations of the nitrogen functionalities.
Oxidation: While the saturated hydrocarbon backbone is generally resistant to oxidation under mild conditions, the introduction of activating groups can facilitate such reactions. For instance, azabicyclo-N-oxyls have been used as mediators in the electrochemical oxidation of alcohols, demonstrating that the bicyclic core can be functionalized to participate in redox processes. core.ac.uk
Reduction: The reduction of the azabicyclic core itself is not a typical reaction unless unsaturated functionalities are present. However, functional groups on the scaffold can be readily reduced. For example, the reduction of amide functionalities within the azabicyclo[3.2.1]octane core is commonly achieved using reducing agents like lithium aluminum hydride (LiAlH4) or borane (B79455) (BH3). rsc.org Furthermore, the reduction of azides to primary amines on this scaffold is a key step in the synthesis of various derivatives. rsc.org
Intramolecular Rearrangements and Cyclization Reactions
The rigid, strained structure of the azabicyclo[3.2.1]octane system makes it susceptible to various rearrangement and cyclization reactions, often driven by the release of ring strain or the participation of the nitrogen lone pair.
Rearrangements: Carbenium ion rearrangements have been observed during the synthesis of related structures. For example, the dehydration of ethyl 3-hydroxyquinuclidine-3-carboxylate can lead to the formation of the 1-azabicyclo[3.2.1]octane system through a rearrangement of the quinuclidine (B89598) core. researchgate.net Rearrangements of other azabicyclic systems, such as the conversion of 2-azabicyclo[2.2.1]heptane derivatives to the 2-azabicyclo[3.2.1]octane system, have also been reported. rsc.org Aminyl radicals generated from azanorbornane derivatives can also undergo regioselective rearrangement to form diazabicyclo[3.2.1]octene systems. unirioja.es
Intramolecular Cyclizations: The formation of the azabicyclo[3.2.1]octane scaffold itself often relies on intramolecular cyclization reactions. rsc.org These can be initiated by nucleophilic attack of a nitrogen atom onto an electrophilic carbon, or through radical pathways. researchgate.net Once formed, the 1-azabicyclo[3.2.1]octan-5-amine could potentially undergo further intramolecular cyclizations if appropriate functional groups are introduced, for example, to form more complex polycyclic systems. The intramolecular researchgate.net-dipolar cycloaddition of a nitrone has been used to generate a 7-oxa-1-azabicyclo[3.2.1]octane ring system. core.ac.uk
Catalytic Transformations Involving the Azabicyclo[3.2.1]octane Scaffold
The chiral nature and rigid conformation of the azabicyclo[3.2.1]octane scaffold make its derivatives attractive candidates for use in asymmetric catalysis, either as chiral ligands for metal catalysts or as organocatalysts themselves.
While specific examples of this compound in catalysis are not prominent in the literature, the broader class of azabicyclic compounds has seen application. For instance, copper-catalyzed enantioselective alkene carboamination reactions have been developed to synthesize 6-azabicyclo[3.2.1]octanes. nih.govnih.gov In these reactions, a chiral ligand, often in complex with a copper salt, directs the stereochemical outcome of the cyclization. It is conceivable that chiral derivatives of this compound could be developed as ligands for a variety of metal-catalyzed transformations. Furthermore, the basic nitrogen centers could potentially act as Brønsted or Lewis base catalysts in organocatalytic reactions.
Medicinal Chemistry Research Applications of Azabicyclo 3.2.1 Octane Scaffolds
Role as a Privileged Scaffold in Drug Discovery and Design
The azabicyclo[3.2.1]octane core is recognized as a "privileged scaffold" in drug discovery. This designation is attributed to its recurring presence in numerous biologically active compounds and approved drugs that target a variety of receptors and enzymes. researchgate.net Its rigid framework minimizes the entropic penalty upon binding to a biological target, a favorable characteristic in drug design. The nitrogen atom within the bicyclic system provides a site for hydrogen bonding interactions, a crucial feature for molecular recognition by biological targets.
The versatility of the azabicyclo[3.2.1]octane scaffold allows for the synthesis of diverse derivatives, enabling medicinal chemists to fine-tune pharmacological properties. Its structural complexity and the potential for stereoisomerism offer opportunities for creating compounds with high target specificity. The scaffold's ability to serve as a bioisostere for other cyclic structures, such as the phenyl ring, has been explored to enhance physicochemical properties like aqueous solubility and metabolic stability. ontosight.ai
Scaffold for Design of Central Nervous System (CNS) Agents
The azabicyclo[3.2.1]octane scaffold has been extensively utilized in the development of agents targeting the central nervous system. ontosight.aitandfonline.com Its lipophilic nature and ability to be incorporated into structures that can cross the blood-brain barrier make it a suitable framework for CNS drug candidates. ontosight.ainih.gov Derivatives of this scaffold have been investigated for their potential in treating a range of neurological disorders. ontosight.ai
One notable application is in the development of dopamine (B1211576) transporter (DAT) imaging agents. For example, technetium-99m labeled tropane (B1204802) derivatives, which incorporate the 8-azabicyclo[3.2.1]octane skeleton, have been synthesized and evaluated for this purpose. nih.gov These agents are valuable tools for the diagnosis of CNS abnormalities using single-photon emission computed tomography (SPECT). nih.gov Furthermore, the structural similarity of some azabicyclo[3.2.1]octane derivatives to tropane alkaloids, which have well-documented pharmacological profiles, has spurred research into their potential as treatments for pain and addiction. ontosight.ai
Applications in the Development of Enzyme Inhibitors
The rigid azabicyclo[3.2.1]octane scaffold has proven to be a valuable template for the design of potent and selective enzyme inhibitors. nih.govnih.gov By presenting functional groups in a precise orientation, this scaffold can effectively interact with the active sites of various enzymes.
A significant area of research has been the development of inhibitors for N-acylethanolamine-hydrolyzing acid amidase (NAAA), an enzyme involved in inflammatory processes. nih.govacs.orgnih.gov A series of pyrazole (B372694) azabicyclo[3.2.1]octane sulfonamides have been identified as potent, non-covalent NAAA inhibitors. nih.govacs.org One such compound, endo-ethoxymethyl-pyrazinyloxy-8-azabicyclo[3.2.1]octane-pyrazole sulfonamide (ARN19689), demonstrated low nanomolar inhibitory activity against human NAAA. nih.govacs.org
The azabicyclo[3.2.1]octane framework has also been employed in the design of inhibitors for other enzymes, such as long-chain fatty acid elongase 6 (ELOVL6), a potential target for metabolic disorders. nih.gov Additionally, derivatives have been investigated as inhibitors of dipeptidyl peptidase IV (DPP-IV), an enzyme implicated in glucose metabolism. google.com.na
Table 1: Azabicyclo[3.2.1]octane-based Enzyme Inhibitors
| Compound/Series | Target Enzyme | Therapeutic Area | Key Findings |
|---|---|---|---|
| Pyrazole azabicyclo[3.2.1]octane sulfonamides | N-acylethanolamine-hydrolyzing acid amidase (NAAA) | Inflammation | Potent, non-covalent inhibitors with systemic availability. nih.govacs.org |
| 3-Sulfonyl-8-azabicyclo[3.2.1]octane derivatives | Long chain fatty acid elongase 6 (ELOVL6) | Metabolic Disorders | Orally available inhibitors identified through high-throughput screening. nih.gov |
| Azabicyclo-octane derivatives | Dipeptidyl peptidase IV (DPP-IV) | Diabetes | Strong and long-acting enzyme inhibitors. google.com.na |
Use in the Synthesis of Pharmacologically Active Intermediates
The azabicyclo[3.2.1]octane core serves as a crucial building block in the synthesis of more complex, pharmacologically active molecules. researchgate.net Its inherent structural features can be leveraged to construct intricate molecular architectures. The synthesis of this scaffold itself can be challenging, but various synthetic routes have been developed to access its derivatives. rsc.orgrsc.org
For instance, the 2-azabicyclo[3.2.1]octane system is a key intermediate in the total synthesis of several natural products and their analogues. researchgate.net It can be functionalized at various positions to introduce desired pharmacophores. The free amine functionality in certain derivatives provides a handle for further chemical modifications, such as the introduction of chiral auxiliaries for asymmetric synthesis or the attachment of other molecular fragments to create hybrid molecules with unique biological activities. rsc.org The synthesis of conformationally constrained β-amino esters based on the 3-azabicyclo[3.2.1]octane skeleton highlights its utility in creating novel amino acid derivatives with potential applications in peptide and medicinal chemistry. semanticscholar.org
Design of Receptor Ligands and Modulators
The defined stereochemistry of the azabicyclo[3.2.1]octane scaffold makes it an excellent template for designing selective receptor ligands and modulators. nih.govnih.gov By varying the substituents and their stereochemical arrangement on the bicyclic core, researchers can achieve high affinity and selectivity for specific receptor subtypes.
A prominent application is in the development of nicotinic acetylcholine (B1216132) receptor (nAChR) ligands. nih.govresearchgate.netresearchgate.net Derivatives of 1-azabicyclo[3.2.1]octane have been evaluated as potent α7 nAChR agonists, which are of interest for treating cognitive deficits in conditions like schizophrenia. nih.govresearchgate.net For example, N-[(3R,5R)-1-azabicyclo[3.2.1]oct-3-yl]furo[2,3-c]pyridine-5-carboxamide (PHA-709829) was identified as a potent and selective α7 agonist with good brain penetration and in vivo efficacy. researchgate.net Other derivatives have shown affinity for different nAChR subtypes, including α4β2. nih.gov The scaffold has also been incorporated into ligands for muscarinic receptors and has shown potential as modulators of monoamine receptors and transporters. ontosight.ainih.gov
Table 2: Azabicyclo[3.2.1]octane-based Receptor Ligands
| Compound/Series | Target Receptor | Potential Application | Key Findings |
|---|---|---|---|
| 5-(Pyridin-3-yl)-1-azabicyclo[3.2.1]octane derivatives | α7 Nicotinic Acetylcholine Receptor (nAChR) | Neurodegenerative diseases, Type II Diabetes | Some derivatives are selective for α7, while others are mixed α4β2 and α7 subtype compounds. nih.gov |
| N-[(3R,5R)-1-azabicyclo[3.2.1]oct-3-yl]furo[2,3-c]pyridine-5-carboxamide (PHA-709829) | α7 Nicotinic Acetylcholine Receptor (nAChR) | Cognitive deficits in schizophrenia | Potent and selective agonist with excellent brain penetration and oral bioavailability. researchgate.net |
| 2β-Isoxazolyl-8-azabicyclo[3.2.1]octane | Nicotinic Acetylcholine Receptors (nAChR) | Pain modulation | High binding affinity, more potent than nicotine. researchgate.net |
Applications in PROTAC (Proteolysis-Targeting Chimera) Design
While still an emerging area, the azabicyclo[3.2.1]octane scaffold has potential applications in the design of Proteolysis-Targeting Chimeras (PROTACs). americanchemicalsuppliers.comgoogleapis.comgoogle.com PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The rigid and three-dimensional nature of the azabicyclo[3.2.1]octane scaffold makes it a potentially useful linker component in PROTAC design. It can provide the necessary spatial orientation to effectively bring the target protein and the E3 ligase into proximity. While specific examples of PROTACs incorporating 1-azabicyclo[3.2.1]octan-5-amine are not yet widely reported in the literature, the general utility of such rigid scaffolds in PROTAC design is an active area of investigation. americanchemicalsuppliers.com
Preclinical Biological Activity and Mechanisms of Action
Interaction with Neurotransmitter Systems
Derivatives of 1-azabicyclo[3.2.1]octane have been extensively studied for their ability to bind to various receptors and transporters within the central nervous system, particularly those involved in serotonergic and dopaminergic signaling.
The 1-azabicyclo[3.2.1]octane nucleus is a core component of several ligands targeting serotonin (5-hydroxytryptamine, 5-HT) receptors. For instance, 8-Methyl-8-azabicyclo[3.2.1]octan-3-amine is recognized as a valuable pharmacophore in the development of atypical antipsychotic drugs due to its high affinity for both 5-HT1A and 5-HT3 receptors acs.org.
Furthermore, specific derivatives have been developed as potent and selective 5-HT3 receptor antagonists. A notable example is Tropisetron (indol-3-yl carboxylic acid endo-8-methyl-8-azabicylo[3.2.1]oct-3-yl ester), which incorporates the 8-azabicyclo[3.2.1]octane moiety and is used clinically as an antiemetic dntb.gov.ua. Other research has explored a series of N-(8-benzyl-8-azabicyclo[3.2.1]octan-3α-yl)carbamates, measuring their affinities for both 5-HT3 and 5-HT4 receptors montclair.edu. The development of compounds with dual activity, such as 5-HT1A receptor agonism and dopamine (B1211576) receptor antagonism, has also been a focus, with some candidates featuring the 8-azabicyclo[3.2.1]octane core unife.itnih.gov. While much research has focused on receptor binding, studies have also investigated the interaction of hydroxylated 8-azabicyclo[3.2.1]octanes with the serotonin transporter (SERT), indicating broader activity within the serotonergic system nih.govrsc.org.
The 1-azabicyclo[3.2.1]octane scaffold is a well-established structural template for ligands that interact with the dopamine system, particularly the dopamine transporter (DAT). A significant body of research has focused on tropane (B1204802) analogues that exhibit potent and selective affinity for DAT google.com. These studies have been crucial in developing a pharmacophore model for high-affinity DAT inhibitors google.com.
Research has identified novel classes of 8-substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane derivatives that are potent and selective DAT ligands google.com. Similarly, studies on 2β-acyl-3β-(substituted naphthyl)-8-azabicyclo[3.2.1]octanes have yielded some of the most potent known inhibitors of the dopamine transporter google.comgoogle.com. Beyond the transporter, other derivatives have been designed to target dopamine receptors directly. For example, compounds incorporating the 8-azabicyclo[3.2.1]octane-3-methanamine structure have shown properties as D2/D3 receptor antagonists and D4 receptor partial agonists unife.it. Additionally, N-substituted 3-aryl-8-azabicyclo[3.2.1]octan-3-ol derivatives have been investigated as ligands for D2-like receptors researchgate.net.
Binding Affinities of 1-Azabicyclo[3.2.1]octane Derivatives at Monoamine Transporters
| Compound Type | Target | Binding Affinity (Ki or IC50, nM) | Reference |
|---|---|---|---|
| 6- and 7-Hydroxylated Tropanes | DAT | Varies by substitution (e.g., 3,4-dichloro > 2-naphthyl > 4-fluoro > phenyl) | nih.govrsc.org |
| 3β-Naphthyltropane Derivatives | DAT | High Affinity (Potent Inhibition) | google.comgoogle.com |
| 6- and 7-Hydroxylated Tropanes | SERT | Generally lower affinity than for DAT | nih.govrsc.org |
| 3β-Naphthyltropane Derivatives | SERT | High Affinity | google.comgoogle.com |
While research into the interaction of 1-azabicyclo[3.2.1]octane derivatives with serotonin and dopamine systems is extensive, their engagement with adenosine receptors is a less explored but emerging area. The azabicyclo[3.2.1]octane scaffold has been identified as a relevant structure for investigating these interactions. For example, (±)-endo-3-azabicyclo[3.2.1]octane-6-amine has been synthesized and utilized specifically to study adenosine receptor interactions, highlighting the utility of this scaffold for probing this receptor family. A patent for novel 5-azaindazole derivatives described as potent dual A2A/A2B adenosine receptor antagonists lists 8-azabicyclo[3.2.1]octane hydrochloride as a reactant in their synthesis, further linking this core structure to the development of adenosine receptor modulators.
Enzymatic Inhibition and Modulation
In addition to interacting with neurotransmitter systems, derivatives of 1-azabicyclo[3.2.1]octane have been engineered to act as potent inhibitors of specific enzymes, demonstrating the versatility of this chemical scaffold.
A significant area of research has been the development of 1-azabicyclo[3.2.1]octane-based compounds as inhibitors of N-acylethanolamine-hydrolyzing acid amidase (NAAA). NAAA is a cysteine hydrolase that degrades the anti-inflammatory lipid mediator palmitoylethanolamide (PEA). nih.gov Inhibition of NAAA is a promising therapeutic strategy for managing pain and inflammation by preserving endogenous PEA levels.
Structure-activity relationship studies have led to the discovery of a class of pyrazole (B372694) azabicyclo[3.2.1]octane sulfonamides as potent, non-covalent NAAA inhibitors. nih.gov A key optimized compound, ARN19689 (endo-ethoxymethyl-pyrazinyloxy-8-azabicyclo[3.2.1]octane-pyrazole sulfonamide 50), was found to inhibit human NAAA with a low nanomolar potency (IC₅₀ = 0.042 μM). nih.gov This class of inhibitors shows high selectivity for NAAA over functionally related enzymes like fatty acid amide hydrolase (FAAH) and acid ceramidase (AC). nih.gov The stereochemistry of the azabicyclic core is crucial for activity; for example, the endo-isomer of one series showed submicromolar activity, whereas the corresponding exo-diastereoisomer was inactive.
Inhibitory Activity of Pyrazole Azabicyclo[3.2.1]octane Sulfonamide Derivatives on Human NAAA (h-NAAA)
| Compound | h-NAAA IC50 (μM) | Reference |
|---|---|---|
| ARN19689 (Compound 50) | 0.042 | nih.gov |
| Compound 39 (n-butyl phenyl) | 0.023 | nih.gov |
| Compound 41 (n-hexyl phenyl) | 0.019 | nih.gov |
| Compound 20 (endo-isomer) | 0.23 | |
| Compound 21 (exo-isomer) | Inactive | |
| Compound 1 (Starting Hit) | 1.09 |
The 1-azabicyclo[3.2.1]octane scaffold has also been incorporated into inhibitors of the mechanistic target of rapamycin (mTOR), a key kinase that regulates cell growth, proliferation, and survival. Specifically, the compound PQR620, which contains a 3-oxa-8-azabicyclo[3.2.1]octan-8-yl moiety, is a novel, potent, and selective inhibitor of both mTORC1 and mTORC2 kinase complexes.
PQR620 demonstrates excellent selectivity for mTOR over other kinases, including phosphoinositide 3-kinases (PI3K). It efficiently prevents the growth of cancer cells and has shown antitumor effects in preclinical models. The potent and selective nature of this compound highlights the potential of using the azabicyclo[3.2.1]octane framework to design highly specific kinase inhibitors.
Kinase Inhibition Profile of PQR620
| Kinase Target | Inhibitory Constant (Ki, nM) | Reference |
|---|---|---|
| mTOR | 10.8 | |
| PI3K p110α | 4200 |
Urease Enzyme Inhibition
Derivatives incorporating the azabicyclo[3.2.1]octane framework have been investigated for their potential to inhibit the urease enzyme. While research on 1-azabicyclo[3.2.1]octan-5-amine itself is limited in this context, related structures have demonstrated notable inhibitory activity. For instance, certain 5-amino-1,3,4-thiadiazole derivatives synthesized with an azabicyclo[3.2.1]octane moiety have shown potent urease inhibition.
In one study, two such compounds were evaluated against jack bean urease. The results indicated that both compounds were effective inhibitors, with IC₅₀ values lower than that of the standard inhibitor, thiourea. Kinetic analysis performed using Lineweaver-Burk plots suggested a non-competitive mode of inhibition for these compounds. Molecular docking studies further supported these findings, indicating that the compounds are good candidates for interacting with the urease active site. nih.gov
| Compound | IC₅₀ (µM) ± SD | Inhibition Type |
|---|---|---|
| Azabicyclo[3.2.1]octane Derivative 1 | 13.76 ± 0.15 | Non-competitive |
| Azabicyclo[3.2.1]octane Derivative 2 | 18.81 ± 0.18 | Non-competitive |
| Thiourea (Standard) | 21.40 ± 0.21 | - |
Opioid Receptor Modulation, including Nociceptin Opioid Receptor Interactions
The azabicyclo[3.2.1]octane scaffold is a key structural feature in compounds designed to modulate opioid receptors, particularly the Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor. The NOP receptor system is implicated in a variety of physiological processes, including pain, mood, and reward.
A notable example is the compound SCH 221510 (8-[bis(2-methylphenyl)methyl]-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol), a potent and orally active NOP receptor agonist. d-nb.info Preclinical studies have demonstrated that administration of NOP receptor agonists can block the rewarding effects of substances like cocaine, morphine, and alcohol in behavioral models. d-nb.info The activation of the NOP receptor is believed to have an "anti-opioid" effect that can modulate the pharmacology of traditional opioid ligands. d-nb.info This has led to the investigation of mixed NOP/mu-opioid receptor (MOP) agonists as a potential new generation of analgesics. nih.gov
Ligand-Receptor Binding Studies (e.g., Mu Opioid Receptor, NMDA Receptor)
Compounds featuring the azabicyclo[3.2.1]octane core have been the subject of extensive ligand-receptor binding studies to determine their affinity and selectivity for various receptors, including opioid and N-methyl-D-aspartate (NMDA) receptors.
Opioid Receptor Binding: The versatility of the azabicyclo[3.2.1]octane scaffold allows for the development of ligands with varying selectivity across the different opioid receptor subtypes (mu, delta, and kappa). High-throughput screening and subsequent chemical modifications have led to the discovery of potent and selective antagonists for the kappa opioid receptor based on an 8-azabicyclo[3.2.1]octan-3-yloxy-benzamide structure. researchgate.net For example, analog 6c from one such study demonstrated a high affinity for the kappa receptor with an IC₅₀ of 20 nM. researchgate.net Furthermore, patents describe heteroarylalkyl-8-azabicyclo[3.2.1]octane compounds that act as mu-opioid receptor antagonists, highlighting the adaptability of this chemical framework. researchgate.net
NMDA Receptor Binding: The azabicyclo[3.2.1]octane structure is also present in compounds targeting the NMDA receptor, a key player in synaptic plasticity and neuronal function. A series of novel uncompetitive NMDA receptor antagonists based on an amino-alkylcyclohexane structure were developed, including 1,3,3,5-tetramethyl-6-azabicyclo[3.2.1]octane. This compound was shown to displace [³H]-MK-801 binding, a marker for the NMDA receptor channel, with a Kᵢ value of 2.59 µM. nih.gov It also potently antagonized NMDA-induced currents in hippocampal neurons with an IC₅₀ value of 3.06 µM. nih.gov These antagonists exhibit moderate affinity, strong voltage dependency, and rapid blocking/unblocking kinetics, which are considered favorable properties for therapeutic agents targeting CNS disorders. nih.gov
| Compound | Target Receptor | Binding Affinity |
|---|---|---|
| 8-Azabicyclo[3.2.1]octan-3-yloxy-benzamide (Analog 6c) | Kappa Opioid Receptor | IC₅₀ = 20 nM |
| 1,3,3,5-tetramethyl-6-azabicyclo[3.2.1]octane | NMDA Receptor | Kᵢ = 2.59 µM |
| 1,3,3,5-tetramethyl-6-azabicyclo[3.2.1]octane | NMDA Receptor (Functional) | IC₅₀ = 3.06 µM |
In Vitro Cellular Activity (e.g., Antiproliferative Effects on Cancer Cell Lines)
The antiproliferative potential of molecules containing the azabicyclo[3.2.1]octane skeleton has been evaluated against various cancer cell lines. These studies reveal that specific derivatives can inhibit cancer cell growth, in some cases with potency comparable to established chemotherapeutic agents.
One area of research has focused on biaryl sulfonamides built on a 2-azabicyclo[3.2.1]octane scaffold. These compounds were tested for their ability to inhibit the growth of human cancer cell lines, including lung carcinoma (A549), ductal carcinoma (T47D), and glioblastoma (SNB-19). Several of these derivatives exhibited significant antiproliferative activity, with IC₅₀ values in the low micromolar range, comparable to the reference drug cisplatin.
Another prominent example is PQR620 (5-[4,6-Bis({3-oxa-8-azabicyclo[3.2.1]octan-8-yl})-1,3,5-triazin-2-yl]-4-(difluoromethyl)pyridin-2-amine), a potent and selective inhibitor of the mTORC1/2 kinase, a key regulator of cell growth and proliferation. This compound demonstrated broad antiproliferative activity when tested against a panel of 66 cancer cell lines.
| Compound Class | Cell Line | IC₅₀ (µM) |
|---|---|---|
| Biaryl Sulfonamides (2-azabicyclo[3.2.1]octane based) | A549 (Lung Carcinoma) | 13.67 - 23.31 |
| Biaryl Sulfonamides (2-azabicyclo[3.2.1]octane based) | T47D (Ductal Carcinoma) | 12.63 - 21.05 |
| Biaryl Sulfonamides (2-azabicyclo[3.2.1]octane based) | SNB-19 (Glioblastoma) | 13.68 - 25.32 |
| Cisplatin (Reference) | A549 (Lung Carcinoma) | 14.32 |
| Cisplatin (Reference) | T47D (Ductal Carcinoma) | 13.01 |
| Cisplatin (Reference) | SNB-19 (Glioblastoma) | 15.22 |
In Vivo Efficacy Studies in Animal Models (e.g., Epileptic Seizure Attenuation)
The therapeutic potential of compounds incorporating the azabicyclo[3.2.1]octane framework has been validated in in vivo animal models for neurological disorders. A key finding is the efficacy of these compounds in attenuating epileptic seizures.
The mTORC1/2 inhibitor PQR620, which contains a 3-oxa-8-azabicyclo[3.2.1]octane moiety, has been studied in a mouse model of tuberous sclerosis complex (TSC), a genetic disorder that often leads to severe epilepsy. In this preclinical model, the administration of PQR620 was shown to significantly attenuate epileptic seizures. This anti-seizure activity is attributed to its potent and selective inhibition of the mTOR kinase pathway, which is hyperactivated in TSC. The ability of PQR620 to effectively cross the blood-brain barrier is a critical factor in its observed in vivo efficacy in this central nervous system disorder.
Structure Activity Relationship Sar Studies and Derivative Development
Synthesis of Analogues and Derivatives of 1-Azabicyclo[3.2.1]octan-5-amine
The synthesis of analogues based on the azabicyclo[3.2.1]octane core is a critical step in exploring its potential as a pharmacophore. Various synthetic strategies have been developed to create a diverse range of derivatives.
One common approach involves the modification of pre-existing scaffolds. For instance, a series of biaryl amides featuring an azabicyclooctane amine headpiece were synthesized to be evaluated as mixed arginine vasopressin (AVP) receptor antagonists. nih.gov Similarly, the synthesis of 6-substituted 1-azabicyclo[3.2.1]octanes has been described, leading to a new class of compounds with monoamine transporter inhibitory activity. nih.gov
Intramolecular cyclization is another key strategy. Although sometimes applied to different isomers of the scaffold, the principles are broadly relevant. For example, the 2-azabicyclo[3.2.1]octane core has been assembled through the intramolecular nucleophilic substitution of sulfonamides, initiated by deprotonation. researchgate.net Dieckmann cyclization of piperidine (B6355638) derivatives has also been employed to create the bicyclic system. rsc.org A straightforward synthesis for 8-azabicyclo[3.2.1]octane-1-carboxylic acid, a constrained proline analogue, has been developed using readily available starting materials and high-yielding transformations. nih.gov
Furthermore, ring construction and elaboration strategies are utilized. The synthesis of 2-(pyridin-3-yl)-1-azabicyclo[2.2.2]octane and its analogues has been achieved through the alkylation of N-(diphenylmethylene)-1-(pyridin-3-yl)methanamine, followed by a ring-opening and aminocyclization sequence, a method that can be adapted for the [3.2.1] system. acs.org The synthesis of various 2-azabicyclo[3.2.1]octane amines and isothiocyanates has also been reported, which can then be used to generate a set of thioureas with potential biological activity. pwr.edu.pl
Elucidation of Key Structural Regions for Modulating Biological Activity
SAR studies have successfully identified key structural regions of azabicyclo[3.2.1]octane derivatives that are crucial for modulating biological activity. Research on a series of pyrazole (B372694) azabicyclo[3.2.1]octane sulfonamides, which act as N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors, provides a clear example. nih.govacs.org In-depth SAR exploration of this class of compounds revealed three critical regions for modification: the pyrazole ring, the central azabicyclic scaffold, and the aryl group attached via an ether linkage. nih.govresearchgate.net
| Scaffold/Series | Target | Key Structural Regions for SAR | Reference |
|---|---|---|---|
| Pyrazole 8-azabicyclo[3.2.1]octane sulfonamides | NAAA Inhibitors | Pyrazole substituents, azabicyclic core stereochemistry, heteroaryl group | nih.govacs.orgresearchgate.net |
| 8-Azabicyclo[3.2.1]octan-3-yloxy-benzamides | Kappa Opioid Receptor Antagonists | Pendant N-substitution, linker conformation, benzamide (B126) ring substituents | researchgate.net |
| 6-Substituted 1-azabicyclo[3.2.1]octanes | Monoamine Transporter Inhibitors | Overall molecular topology and stereochemistry | nih.gov |
Stereochemical Influences on Pharmacological Efficacy and Selectivity
The rigid nature of the azabicyclo[3.2.1]octane core makes the stereochemistry of its substituents a critical factor in determining pharmacological efficacy and selectivity. The spatial orientation of functional groups dictates how a molecule fits into a receptor's binding pocket, and even minor changes can lead to dramatic differences in activity.
A compelling example is found in the development of pyrazole azabicyclo[3.2.1]octane sulfonamide NAAA inhibitors. A sulfonamide analogue with an endo-ether substitution at position 3 of the azabicyclic scaffold showed submicromolar activity. nih.gov In stark contrast, the corresponding exo-diastereoisomer was completely devoid of any activity, highlighting the crucial importance of this specific stereochemical configuration for binding to human NAAA. nih.govresearchgate.net
This stereochemical dependence is a recurring theme. Studies on 1-azabicyclo[3.2.1]octanes as dopamine (B1211576) transporter inhibitors have also shown that the biological activity is highly dependent on the absolute stereochemistry of the molecule. nih.gov Further research on enantiomerically pure KOR agonists with a 2-azabicyclo[3.2.1]octane scaffold revealed that the configuration is paramount; while one set of enantiomers ((1S,5S,7R)-10a,b) were potent KOR agonists, their mirror images ((1R,5R,7S)-10a,b) lost KOR affinity but became potent and selective ligands for the σ1 receptor. researchgate.net This demonstrates that stereochemistry can not only influence potency but can also switch receptor selectivity entirely.
Design and Synthesis of Compound Libraries Based on the Azabicyclo[3.2.1]octane Core
The systematic exploration of SAR is greatly facilitated by the creation of compound libraries. By generating a large number of related compounds based on a central scaffold, researchers can efficiently screen for desired biological activities and identify promising lead candidates. Several strategies have been employed to build libraries around the azabicyclo[3.2.1]octane core and its related structures.
One successful approach is the parallel synthesis of a library of unsymmetrical ureas based on an 8-azabicyclo[3.2.1]octane scaffold. This method utilized nortropane-8-carbonyl chlorides as key intermediates, which, when treated with various amines, produced a library of 129 distinct ureas in high yield. acs.org This library design allows for three points of diversity, stemming from the amine, the original ketone on the tropinone (B130398) starting material, and the carboxyl group. acs.org
Libraries have also been constructed for related bicyclic systems, demonstrating the versatility of this approach. For instance, a library of amides was synthesized based on the 6,8-dioxa-3-azabicyclo[3.2.1]octane scaffold through the direct aminolysis of methyl esters. acs.org This synthesis was amenable to both conventional parallel synthesis and microwave-assisted automated synthesis, which significantly reduced reaction times. acs.org Diversity-Oriented Synthesis (DOS) has also been used to generate collections of compounds from related bicyclic peptidomimetics, highlighting another powerful tool for creating molecular diversity around these scaffolds. nih.govresearchgate.net
Modifications for Improved Receptor Selectivity and Potency
Once a hit compound is identified, medicinal chemistry efforts focus on iterative modifications to optimize its properties, particularly receptor selectivity and potency. The development of NAAA inhibitors based on the pyrazole azabicyclo[3.2.1]octane core provides an excellent case study of this process.
Starting from an initial hit with a human NAAA IC₅₀ of 1.09 μM, a series of structural modifications led to a highly potent compound with an IC₅₀ of 0.042 μM, a greater than 25-fold improvement. nih.govacs.org Key modifications included exploring the heteroaromatic portion of the molecule. Replacing the initial pyrazine (B50134) ring with a pyridine (B92270) ring slightly improved activity (IC₅₀ = 0.16 μM), while a more lipophilic phenyl ring further boosted potency into the double-digit nanomolar range (IC₅₀ = 0.093 μM). nih.gov A crucial final modification was the incorporation of an ethoxymethyl side chain onto the pyrazine ring. This led to an optimized compound that struck an excellent balance between reduced lipophilicity and sustained high potency (IC₅₀ = 0.042 μM). acs.org
Similar strategies have been applied to ligands for other receptors. For nicotinic acetylcholine (B1216132) receptors (nAChRs), modifications to both the azabicyclo ring system and attached aromatic groups have been used to tune selectivity. For example, introducing a phenyl ring at the 5'-position of a pyridine moiety in one series converted potent agonists for α4β2* and α6β2* nAChRs into full antagonists. nih.gov In another series, derivatives of 2-(pyridin-3-yl)-1-azabicyclo[2.2.2]octane showed high selectivity for the α4β2 nAChR subtype over others. acs.org For KOR antagonists based on an 8-azabicyclo[3.2.1]octan-3-yloxy-benzamide scaffold, modifying the N-substitution to include a cyclohexylurea (B1359919) moiety produced analogues with significantly greater selectivity against the hERG channel and other opioid receptors. researchgate.net
| Compound Series | Initial Hit (IC₅₀) | Modification | Optimized Compound (IC₅₀) | Reference |
|---|---|---|---|---|
| Pyrazole 8-azabicyclo[3.2.1]octane sulfonamides (NAAA Inhibitors) | 1.09 μM | Systematic SAR on pyrazole and aryl moieties, addition of ethoxymethyl group | 0.042 μM | nih.govacs.org |
| 8-azabicyclo[3.2.1]octan-3-yloxy-benzamides (KOR Antagonists) | 77 nM | Modification of pendant N-substitution to cyclohexylurea | 172 nM (with improved selectivity) | researchgate.net |
Future Research Directions and Translational Potential
Exploration of Novel and Efficient Synthetic Pathways
The continued exploration of the therapeutic potential of azabicyclo[3.2.1]octane derivatives is highly dependent on the development of new and efficient synthetic methodologies. Future research will likely focus on creating stereoselective and versatile routes to access diverse analogues.
Recent advancements have highlighted several promising strategies. For instance, cascade reactions, such as the hypervalent iodine-mediated domino reaction to synthesize dioxo-azabicyclo[3.2.1]octanes from β-keto allylamines, offer a pathway to complex structures with quaternary carbon centers under mild conditions acs.org. Another area of intense interest is the use of enantioselective catalysis. Copper-catalyzed enantioselective alkene carboamination has been shown to be an effective method for preparing chiral 6-azabicyclo[3.2.1]octanes nih.gov. Similarly, Brønsted acid-catalyzed [5+2] cycloaddition reactions provide an efficient, regio- and stereocontrolled synthesis of functionalized azabicyclo[3.2.1]octenes with complete retention of enantiomeric purity from chiral scaffolds nih.gov.
Future synthetic efforts may also build upon established intramolecular cyclization techniques, such as the palladium-catalyzed cyclization of hydrazine derivatives, which has been used to generate the 2-azabicyclo[3.2.1]octan-3-one core rsc.org. The development of methods that streamline the synthesis of these privileged scaffolds will be crucial for accelerating drug discovery programs based on this framework osti.gov. The enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, the core of tropane (B1204802) alkaloids, remains a significant area of research, with most approaches focusing on the desymmetrization of achiral tropinone (B130398) derivatives or the de novo construction of the bicyclic system ehu.esrsc.org.
Advanced Computational Approaches for Structure-Based Design and Optimization
Computational chemistry is an indispensable tool for accelerating the drug discovery process. For the azabicyclo[3.2.1]octane scaffold, advanced computational methods will be pivotal in designing next-generation ligands with enhanced potency, selectivity, and pharmacokinetic properties.
Structure-based drug design, utilizing techniques like ligand docking simulations, will continue to guide the optimization of lead compounds. For example, the induced fit docking (IFD) protocol has been successfully used to understand the binding of azabicyclo[3.2.1]octane-based inhibitors to N-acylethanolamine-hydrolyzing acid amidase (NAAA) acs.org. Such simulations help rationalize structure-activity relationships (SAR) and predict modifications that can improve binding affinity. Furthermore, computational approaches are becoming increasingly accurate in predicting complex phenomena like "activity cliffs," where small structural modifications lead to large changes in biological activity acs.org. Applying these advanced structure-based methods can help researchers navigate challenging SAR landscapes and prioritize the synthesis of compounds with the highest potential acs.org.
Future work will likely involve more sophisticated molecular dynamics simulations to understand the conformational dynamics of both the ligand and its target protein upon binding. These studies can provide deeper insights into the determinants of affinity and selectivity, guiding the rational design of novel therapeutics.
Identification of New Biological Targets for Azabicyclo[3.2.1]octane Scaffolds
The rigid nature of the azabicyclo[3.2.1]octane scaffold makes it suitable for interacting with a wide range of biological targets. While it is known to be a core component of tropane alkaloids, recent research has significantly expanded the scope of its biological activity, and future studies are expected to identify additional novel targets researchgate.net.
Derivatives of this scaffold have shown potent activity at several key receptors and enzymes implicated in various diseases. A notable example is the inhibition of N-acylethanolamine-hydrolyzing acid amidase (NAAA), a promising target for managing inflammatory conditions acs.orgnih.gov. Other identified targets include:
Opioid Receptors: Enantiomerically pure 2-azabicyclo[3.2.1]octane derivatives have been synthesized as conformationally restricted kappa-opioid receptor (KOR) agonists researchgate.net.
Monoamine Transporters: 3-Azabicyclo[3.2.1]octane (isotropane) derivatives have been investigated as dopamine (B1211576) (DA) and serotonin (5-HT) transporter inhibitors, showing potential for the development of cocaine abuse treatment agents nih.gov. Other 8-azabicyclo[3.2.1]octane derivatives are being explored as monoamine reuptake inhibitors for treating depression google.com.
Vasopressin Receptors: A series of biaryl amides featuring an azabicyclooctane headpiece were evaluated as potent mixed arginine vasopressin (AVP) V(1a)/V(2)-receptor antagonists nih.gov.
mTOR Kinase: The 3-oxa-8-azabicyclo[3.2.1]octane moiety has been incorporated into highly potent and selective mTORC1/2 inhibitors with potential applications in cancer and neurological disorders acs.org.
The structural similarity of the scaffold to bioactive alkaloids like cocaine and nicotine suggests its potential to modulate a variety of neurological targets rsc.org. Future high-throughput screening campaigns and target-agnostic phenotypic screens using diverse libraries of azabicyclo[3.2.1]octane derivatives will likely uncover novel and therapeutically relevant biological targets.
Table 1: Selected Biological Targets for Azabicyclo[3.2.1]octane Derivatives
| Biological Target | Therapeutic Area | Example Scaffold/Derivative | Reference |
|---|---|---|---|
| N-Acylethanolamine-hydrolyzing acid amidase (NAAA) | Inflammation | Pyrazole (B372694) azabicyclo[3.2.1]octane sulfonamides | acs.orgnih.gov |
| Kappa-Opioid Receptor (KOR) | Pain, Neurological Disorders | 2-Azabicyclo[3.2.1]octane derivatives | researchgate.net |
| Dopamine (DA) Transporter | Substance Abuse Disorders | 8-Substituted-3-azabicyclo[3.2.1]octanes (isotropanes) | nih.gov |
| Vasopressin V(1a)/V(2) Receptors | Hyponatremia, Heart Failure | Biaryl amides with azabicyclooctane headpiece | nih.gov |
| mTORC1/2 Kinase | Cancer, Neurological Disorders | 3-Oxa-8-azabicyclo[3.2.1]octane derivatives | acs.org |
| Monoamine Transporters (Serotonin, Noradrenaline, Dopamine) | Depression | 8-Azabicyclo[3.2.1]octane derivatives | google.com |
Development of Advanced Pharmacological Tools for Research
The development of potent, selective, and well-characterized small molecule probes is essential for dissecting complex biological pathways and validating new drug targets. The azabicyclo[3.2.1]octane scaffold has proven to be an excellent starting point for creating such advanced pharmacological tools.
A prime example is the discovery of ARN19689, a pyrazole azabicyclo[3.2.1]octane sulfonamide that acts as a potent, non-covalent inhibitor of human NAAA with a low nanomolar IC₅₀ value (0.042 μM) acs.orgnih.gov. This compound exhibits a superior pharmacological and pharmacokinetic profile, making it a promising tool for investigating the role of NAAA in inflammatory conditions acs.orgnih.gov. Similarly, the development of isotopically labelled 8-azabicyclo[3.2.1]octane derivatives can provide valuable diagnostic tools, radio tracers, and monitoring agents for in vivo receptor imaging google.com.
Future research should focus on designing and synthesizing highly selective agonists, antagonists, or inhibitors for a broader range of targets based on this scaffold. These tools will be invaluable for both in vitro and in vivo studies, helping to elucidate the function of specific receptors or enzymes and validate their therapeutic relevance before advancing to more resource-intensive drug development programs.
Role of Azabicyclo[3.2.1]octane Systems as Impurity Standards in Pharmaceutical Manufacturing
Beyond their direct therapeutic applications, azabicyclo[3.2.1]octane systems have a practical role in the context of pharmaceutical manufacturing and quality control. The synthesis of complex active pharmaceutical ingredients (APIs) can sometimes lead to the formation of structurally related side products through unexpected rearrangements.
A documented case involves the production of the antihistamine drug Quifenadine. During a key dehydration step in its synthesis, carbenium ion rearrangements of a quinuclidine-3-carboxylate intermediate were found to generate side products containing the 1-azabicyclo[3.2.1]octane and 5-azatricyclo[3.2.1.0²,⁷]octane systems researchgate.net. The isolation and characterization of these byproducts are crucial, as they can then serve as impurity standards for the manufacturing process of Quifenadine researchgate.net. The availability of these standards allows for the development of analytical methods to monitor and control the levels of these impurities in the final drug product, ensuring its safety and quality. This highlights a niche but important translational application for compounds based on this scaffold.
Q & A
Q. What are the established synthetic routes for 1-Azabicyclo[3.2.1]octan-5-amine, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of bicyclic amines like this compound typically involves intramolecular cyclization or reductive amination. For example, a related compound, 2-((S)-1-phenylethyl)-2-azabicyclo[3.2.1]octan-4-amine, was synthesized via nucleophilic substitution followed by catalytic hydrogenation . Key variables include:
- Catalyst selection : Palladium on carbon (Pd/C) or platinum oxide (PtO₂) for hydrogenation.
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency.
- Temperature control : Lower temperatures (0–25°C) reduce side reactions.
Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating enantiopure products.
Q. How can NMR spectroscopy resolve stereochemical ambiguities in this compound derivatives?
- Methodological Answer : ¹H and ¹³C NMR are essential for confirming regiochemistry and stereochemistry. For instance, diastereomers of 2-azabicyclo[3.2.1]octane derivatives showed distinct splitting patterns:
| Proton Position | δ (ppm) | Splitting Pattern | Diastereomer |
|---|---|---|---|
| H-4 | 3.45 | Doublet (J=10 Hz) | (1S,4S,5R) |
| H-4 | 3.62 | Multiplet | (1R,4R,5S) |
| Coupling constants (J-values) and NOE correlations further differentiate axial vs. equatorial substituents. |
Q. What computational methods predict the stability of this compound under varying pH and temperature?
- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model protonation states and ring strain. Gas-phase basicity measurements for similar azabicyclo compounds (e.g., 1-Azabicyclo[2.2.2]octan-3-one) revealed pKa values between 8.5–10.2, indicating sensitivity to acidic conditions . Experimental validation via accelerated stability testing (40°C/75% RH for 6 months) is recommended.
Advanced Research Questions
Q. How can researchers optimize enantioselective synthesis of this compound using chiral auxiliaries or catalysts?
- Methodological Answer : Chiral phosphine ligands (e.g., BINAP) in asymmetric hydrogenation improve enantiomeric excess (ee). A factorial design approach (Table 1) identifies optimal parameters:
| Variable | Level 1 | Level 2 | Response (ee%) |
|---|---|---|---|
| Catalyst (Pd/C) | 5 mol% | 10 mol% | 82 vs. 88 |
| Pressure (H₂) | 50 psi | 100 psi | 75 vs. 90 |
| Response Surface Methodology (RSM) further refines interactions between temperature, pressure, and catalyst loading. |
Q. What strategies resolve contradictions between computational predictions and experimental data for this compound’s reactivity?
- Methodological Answer : Discrepancies often arise from solvation effects or transition-state approximations. Mitigation steps:
Validate DFT methods with higher-level theories (e.g., CCSD(T)) for activation energy barriers.
Cross-reference experimental kinetics (e.g., Arrhenius plots) with simulated pathways.
Use hybrid QM/MM models to account for solvent interactions .
Q. How to design a multi-step synthesis route for this compound derivatives with functional group compatibility?
- Methodological Answer : Retrosynthetic analysis prioritizes orthogonal protecting groups. For example:
- Step 1 : Introduce a tert-butyloxycarbonyl (Boc) group to protect the amine during cyclization.
- Step 2 : Perform Grignard addition to install side chains without Boc deprotection.
- Step 3 : Final deprotection under mild acidic conditions (e.g., TFA/DCM) .
Process Analytical Technology (PAT) monitors intermediates via inline IR spectroscopy.
Data Contradiction Analysis
Q. How to address conflicting NMR data for this compound derivatives reported in literature?
- Methodological Answer : Contradictions may stem from solvent effects or impurities. Resolution steps:
Replicate experiments using deuterated solvents (CDCl₃ vs. DMSO-d₆) to assess solvent-induced shifts.
Use High-Resolution Mass Spectrometry (HRMS) to confirm molecular ion purity.
Compare with X-ray crystallography data for absolute configuration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
